molecular formula C23H26N4O2 B12166269 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one

2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12166269
M. Wt: 390.5 g/mol
InChI Key: GSFSJJNJFBBADL-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a compound that has garnered interest due to its potential therapeutic applications. This compound belongs to the class of pyridazinones, which are known for their diverse pharmacological activities. The presence of the benzylpiperazine and methoxyphenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyridazinone core or the benzylpiperazine moiety.

    Substitution: Substitution reactions can occur at various positions on the pyridazinone ring or the benzylpiperazine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(4-Benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets:

    Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft.

    Alpha1-Adrenergic Receptor Antagonism: The compound acts as an antagonist to alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one apart is its dual activity as both an acetylcholinesterase inhibitor and an alpha1-adrenergic receptor antagonist. This dual functionality makes it a promising candidate for treating a range of conditions, from neurodegenerative diseases to cardiovascular disorders.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H26N4O2/c1-29-22-10-6-5-9-20(22)21-11-12-23(28)27(24-21)18-26-15-13-25(14-16-26)17-19-7-3-2-4-8-19/h2-12H,13-18H2,1H3

InChI Key

GSFSJJNJFBBADL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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